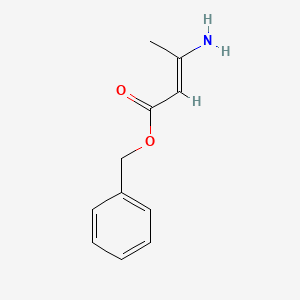
3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-Amino-6-bromo-4-(2-clorofenil)-1H-quinolin-2-ona generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la bromación de 4-(2-clorofenil)-1H-quinolin-2-ona seguida de aminación. Las condiciones de reacción a menudo implican el uso de agentes bromantes como N-bromosuccinimida (NBS) y reactivos de aminación como amoníaco o aminas a temperaturas y disolventes controlados .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: 3-Amino-6-bromo-4-(2-clorofenil)-1H-quinolin-2-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de dihidroquinolina.
Sustitución: Las reacciones de sustitución de halógeno pueden reemplazar el átomo de bromo con otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) en condiciones ácidas.
Reducción: Hidrogenación catalítica usando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Sustitución nucleofílica usando azida de sodio u otros nucleófilos.
Principales productos:
- N-óxidos de quinolina a partir de la oxidación.
- Derivados de dihidroquinolina a partir de la reducción.
- Varios derivados de quinolina sustituidos a partir de la sustitución de halógeno .
Aplicaciones Científicas De Investigación
3-Amino-6-bromo-4-(2-clorofenil)-1H-quinolin-2-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se estudia por sus posibles propiedades antimicrobianas y antivirales.
Medicina: Se investiga por su potencial como agente anticancerígeno debido a su capacidad para interactuar con el ADN e inhibir la proliferación celular.
Industria: Se utiliza en el desarrollo de tintes, pigmentos y otros materiales
Mecanismo De Acción
El mecanismo de acción de 3-Amino-6-bromo-4-(2-clorofenil)-1H-quinolin-2-ona involucra su interacción con varios objetivos moleculares:
Objetivos moleculares: ADN, enzimas involucradas en la replicación celular y proteínas microbianas.
Vías involucradas: El compuesto puede intercalarse en el ADN, interrumpiendo los procesos de replicación y transcripción.
Compuestos similares:
Quinolina: Una estructura básica similar a 3-Amino-6-bromo-4-(2-clorofenil)-1H-quinolin-2-ona, pero sin los sustituyentes amino, bromo y clorofenilo.
Cloroquina: Un fármaco antimalárico bien conocido con una estructura central de quinolina.
Camptotecina: Un agente anticancerígeno con una estructura basada en quinolina
Singularidad: 3-Amino-6-bromo-4-(2-clorofenil)-1H-quinolin-2-ona es única debido a sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas. La presencia de los grupos amino, bromo y clorofenilo aumenta su reactividad y potencial para diversas aplicaciones .
Comparación Con Compuestos Similares
Quinoline: A basic structure similar to 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one but without the amino, bromo, and chlorophenyl substituents.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Camptothecin: An anticancer agent with a quinoline-based structure
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the amino, bromo, and chlorophenyl groups enhances its reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C15H10BrClN2O |
|---|---|
Peso molecular |
349.61 g/mol |
Nombre IUPAC |
3-amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10BrClN2O/c16-8-5-6-12-10(7-8)13(14(18)15(20)19-12)9-3-1-2-4-11(9)17/h1-7H,18H2,(H,19,20) |
Clave InChI |
RXPHLIAWRAZJSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12105568.png)





![3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12105634.png)

